5-(3-Chlorophenyl)pyrimidin-2-amine 5-(3-Chlorophenyl)pyrimidin-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18926849
InChI: InChI=1S/C10H8ClN3/c11-9-3-1-2-7(4-9)8-5-13-10(12)14-6-8/h1-6H,(H2,12,13,14)
SMILES:
Molecular Formula: C10H8ClN3
Molecular Weight: 205.64 g/mol

5-(3-Chlorophenyl)pyrimidin-2-amine

CAS No.:

Cat. No.: VC18926849

Molecular Formula: C10H8ClN3

Molecular Weight: 205.64 g/mol

* For research use only. Not for human or veterinary use.

5-(3-Chlorophenyl)pyrimidin-2-amine -

Specification

Molecular Formula C10H8ClN3
Molecular Weight 205.64 g/mol
IUPAC Name 5-(3-chlorophenyl)pyrimidin-2-amine
Standard InChI InChI=1S/C10H8ClN3/c11-9-3-1-2-7(4-9)8-5-13-10(12)14-6-8/h1-6H,(H2,12,13,14)
Standard InChI Key IOTJSRLGIUWITD-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)Cl)C2=CN=C(N=C2)N

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Pyrimidine derivatives are defined by their heterocyclic core, which enables diverse substitution patterns. For 5-(3-chlorophenyl)pyrimidin-2-amine, the chlorine atom on the phenyl ring introduces steric and electronic effects that influence molecular interactions. Key structural features include:

  • Pyrimidine core: Aromatic ring with nitrogen atoms at positions 1 and 3.

  • Amino group (-NH2): Positioned at C2, contributing hydrogen-bonding capability.

  • 3-Chlorophenyl substituent: Located at C5, enhancing hydrophobicity and potential halogen bonding .

The molecular formula is C10H8ClN3, with a calculated molecular weight of 205.64 g/mol . Comparative analysis of the positional isomer 4-(3-chlorophenyl)pyrimidin-2-amine (CAS 913322-47-1) reveals similar molecular dimensions, with a predicted density of 1.323 g/cm³ and boiling point of 433.1°C .

Synthetic Pathways and Chemical Reactivity

Synthesis of Pyrimidin-2-amine Derivatives

Pyrimidin-2-amine derivatives are typically synthesized via:

  • Nucleophilic substitution reactions: For example, coupling chloropyrimidines with amines under basic conditions .

  • Ullmann coupling: Aryl halides react with amines in the presence of copper catalysts to form C-N bonds .

  • Scaffold hopping: Modifying core structures of known bioactive compounds to enhance selectivity or potency .

For 4-(3-chlorophenyl)pyrimidin-2-amine, synthesis involves substituting a chlorophenyl group at position 4 of the pyrimidine ring . Adapting this method for the 5-position would require regioselective control, potentially using directing groups or transition-metal catalysis.

Physicochemical Properties

Stability and Solubility

  • logP: Predicted to be ~3.36, indicating moderate lipophilicity .

  • Aqueous solubility: Low solubility due to aromatic and halogenated groups (logSw ≈ -4.9 for analogs) .

  • pKa: The amino group’s pKa is estimated at 3.36, suggesting protonation under acidic conditions .

Table 1: Comparative Properties of Pyrimidin-2-amine Derivatives

Property5-(3-Chlorophenyl)pyrimidin-2-amine (Predicted)4-(3-Chlorophenyl)pyrimidin-2-amine
Molecular Weight (g/mol)205.64205.64
logP3.363.36
Boiling Point (°C)433.1433.1
Density (g/cm³)1.321.323

Stability and Metabolic Considerations

Plasma and Microsomal Stability

Studies on triazolo-pyrimidine analogs reveal:

  • Plasma stability: Half-life (t1/2) > 289.1 minutes .

  • Liver microsomal stability: t1/2 > 145 minutes .
    These metrics suggest resistance to enzymatic degradation, a desirable trait for drug candidates.

Drug-Drug Interaction (DDI) Risk

Low CYP450 inhibition is observed in analogs, reducing DDI risks . The 3-chlorophenyl group’s steric bulk may further minimize off-target binding.

Industrial and Research Applications

Research Tools

This compound could serve as:

  • A building block for anticancer agents targeting PLK4 or Aurora kinases.

  • A fluorescent probe due to aromatic conjugation.

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